1-ethyl-1H-imidazole-4-carbaldehyde
Overview
Description
1-Ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the 1-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
1-Ethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole Imidazole derivatives have been used in the preparation of c17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer .
Mode of Action
For instance, 4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Biochemical Pathways
Imidazole derivatives have been implicated in a variety of biochemical pathways, particularly those involving the synthesis of secondary amines .
Result of Action
Imidazole derivatives have been used in the preparation of c17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer , suggesting potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylimidazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the ethyl group or the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Ethyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-imidazole-4-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.
1-Benzyl-1H-imidazole-4-carbaldehyde: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethyl group provides a balance between hydrophobicity and steric hindrance, making the compound suitable for various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-ethylimidazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-3-6(4-9)7-5-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRFNLUQOIHVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542585 | |
Record name | 1-Ethyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88091-37-6 | |
Record name | 1-Ethyl-1H-imidazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88091-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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